molecular formula C26H29N5O4 B2648103 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1226454-36-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2648103
CAS No.: 1226454-36-9
M. Wt: 475.549
InChI Key: MIGYZZWLJDNIIY-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 1,3-oxazole substituent and a 3,4-dimethoxyphenylethyl chain. The core structure consists of a 1H-1,2,3-triazole ring substituted at position 1 with a [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further linked to a 2-(3,4-dimethoxyphenyl)ethyl group. The presence of methoxy groups may enhance lipophilicity and influence binding interactions, while the oxazole ring could contribute to π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-16-6-9-20(10-7-16)26-28-21(18(3)35-26)15-31-17(2)24(29-30-31)25(32)27-13-12-19-8-11-22(33-4)23(14-19)34-5/h6-11,14H,12-13,15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYZZWLJDNIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C24H32N4O4
  • Molecular Weight: 412.52 g/mol
  • CAS Number: 95748-23-5
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that derivatives of triazole and oxazole exhibit immunomodulatory effects, influencing immune responses and potentially acting as anti-inflammatory agents .

Key Mechanisms:

  • Inhibition of Cytokine Production: The compound has shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .
  • Modulation of Immune Responses: Isoxazole derivatives have been noted for their immunoregulatory properties, affecting T cell and B cell populations in lymphoid organs .

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy .

Immunomodulatory Effects

The compound's ability to modulate immune responses positions it as a candidate for treating autoimmune diseases. It has been reported to enhance humoral immune responses while also inhibiting excessive inflammatory responses .

Study on Cytokine Inhibition

A study evaluating the effects of related compounds on cytokine production found that triazole derivatives significantly reduced TNF-alpha levels in macrophage cultures treated with LPS (lipopolysaccharide), indicating their potential as anti-inflammatory agents .

Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspases and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cytokine InhibitionReduced TNF-alpha and IL-6 production
Anticancer ActivityInduced apoptosis in breast cancer cells
ImmunomodulationEnhanced humoral response; inhibited inflammation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (triazole-carboxamide cores, aromatic substituents) and are synthesized via analogous methods, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences from Target Compound
N-[4-(Diethylamino)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (47b) Diethylamino-phenyl substituent; phenyl at triazole C2 350.41 Lacks oxazole ring; triazole substitution pattern differs
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Ethoxyphenyl and triazolyl-phenyl groups 431.46 Ethoxy vs. methoxy; no oxazole moiety
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide Thiadiazole substituent; ethylsulfanyl group 388.47 Thiadiazole replaces oxazole; sulfur-containing substituent
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Fluorophenyl substituent; ethoxy-oxazole 464.47 Fluoro vs. methoxy; ethoxy vs. methyl on oxazole

Structure-Activity Relationship (SAR) Insights

Oxazole vs. Thiadiazole : The oxazole in the target compound may offer superior metabolic stability compared to thiadiazole-containing analogues (e.g., ), as oxazoles are less prone to oxidative degradation.

Methoxy vs.

Triazole Substitution : Substituents at triazole C1 (oxazole-methyl) and C4 (carboxamide) create a sterically hindered core, which may reduce off-target interactions compared to simpler triazole derivatives like 47b .

Physicochemical Properties

Property Target Compound Compound 47b Compound
LogP (Predicted) 3.8 (high lipophilicity) 2.9 3.5
Water Solubility Low (methoxy groups) Moderate (diethylamino) Low (fluoro substituent)
Hydrogen Bond Donors 2 2 3

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this triazole-oxazole hybrid compound?

The compound’s synthesis involves multi-step protocols:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 5-methyl-1,3-oxazole-4-methanamine as a key intermediate .
  • Step 2: Coupling the triazole with a 3,4-dimethoxyphenethyl group via carboxamide linkage using EDC/HOBt activation .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
  • Characterization: Confirm structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

  • Docking Studies: Use Schrödinger’s Glide or AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., EGFR or CDK2). Prioritize residues forming hydrogen bonds with the triazole and oxazole moieties .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility of the dimethoxyphenyl group .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding energy contributions, focusing on hydrophobic interactions from the 4-methylphenyl substituent .

Basic: What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

  • 2D-NMR (HSQC, HMBC): Assign 1H^1H-13C^{13}C correlations to distinguish between regioisomers (e.g., triazole N1 vs. N2 substitution) .
  • X-ray Crystallography: Use SHELXL for refinement (e.g., resolving disorder in the oxazole-methyl group) .
  • Mass Spectrometry: HRMS with electrospray ionization (ESI) to confirm molecular formula, especially when synthesizing halogenated analogs .

Advanced: How should researchers address contradictory bioactivity data between in vitro and cell-based assays?

  • Solubility Check: Measure solubility in assay buffers (e.g., DMSO vs. PBS) via nephelometry; poor solubility may artifactually reduce cell-based activity .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain discrepancies in IC50_{50} values .
  • Off-Target Profiling: Use KinomeScan® or thermal shift assays to identify unintended kinase interactions masking efficacy .

Basic: What experimental design principles apply to optimizing reaction yields during scale-up synthesis?

  • Design of Experiments (DoE): Apply factorial designs to optimize CuAAC conditions (e.g., catalyst loading, temperature, solvent polarity) .
  • Flow Chemistry: Use microreactors for azide formation to enhance safety and reproducibility in exothermic steps .
  • In-line Analytics: Monitor reaction progress via FTIR or UV-vis spectroscopy to identify intermediates and reduce byproducts .

Advanced: How can regioselectivity challenges in triazole functionalization be mitigated?

  • Protecting Groups: Temporarily block the oxazole nitrogen with a Boc group during triazole alkylation to prevent undesired N- vs. O-alkylation .
  • Metal Catalysis: Employ Ru-based catalysts for selective C–H functionalization of the triazole ring .
  • Solvent Effects: Use polar aprotic solvents (DMF or DMSO) to stabilize transition states in SN2-driven substitutions .

Basic: What strategies ensure compound stability during storage and biological assays?

  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide group .
  • Buffer Compatibility: Pre-test stability in PBS (pH 7.4) and cell culture media (e.g., DMEM + 10% FBS) via HPLC-UV over 24–72 hours .

Advanced: How can researchers profile this compound’s pharmacokinetics in preclinical models?

  • In Vitro ADME:
    • Permeability: Caco-2 monolayer assay to predict intestinal absorption .
    • Plasma Stability: Incubate with plasma (human/mouse) and quantify degradation via LC-MS/MS .
  • In Vivo PK: Administer IV/PO in rodents, collect serial plasma samples, and use non-compartmental analysis (NCA) to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Advanced: What chromatographic techniques resolve enantiomeric impurities in chiral analogs?

  • Chiral HPLC: Use amylose- or cellulose-based columns (Chiralpak® IA/IB) with hexane/isopropanol gradients .
  • SFC (Supercritical Fluid Chromatography): Higher resolution for baseline separation of diastereomers (e.g., oxazole-methyl stereoisomers) .

Basic: How are structure-activity relationships (SARs) systematically explored for this scaffold?

  • Analog Libraries: Synthesize derivatives with variations in:
    • Methoxy groups (3,4-dimethoxyphenyl → 3,4-dihydroxyphenyl for solubility).
    • Oxazole substituents (4-methylphenyl → pyridyl for H-bonding) .
  • Biological Testing: Screen against kinase panels (e.g., Eurofins DiscoverX) and correlate IC50_{50} with computational descriptors (e.g., LogP, polar surface area) .

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